molecular formula C11H8OS B025244 4-(2-Thienyl)benzaldehyde CAS No. 107834-03-7

4-(2-Thienyl)benzaldehyde

Cat. No. B025244
M. Wt: 188.25 g/mol
InChI Key: UECDQUOWFRTJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(2-Thienyl)benzaldehyde and related compounds typically involves Wittig reactions, showcasing the versatility and efficiency of these methods in constructing complex organic structures. For example, Wittig reactions of thieno[2′,3′:1,2]benzo[4,5-b]thiophene-2,6-dicarboxaldehyde with various Wittig salts have led to the production of poly(thieno[2′,3′:1,2]benzo[4,5-b]thiophene-2,6-diylvinylenearylenevinylene)s and related polymers, highlighting the compound's utility in synthesizing conjugated systems (Kossmehl, Manecke, & Beimling, 1983)).

Molecular Structure Analysis

The molecular structure of 4-(2-Thienyl)benzaldehyde derivatives has been elucidated through various spectroscopic and computational studies. Crystallographic analysis has revealed the presence of C-H...O hydrogen bonding, forming dimer structures in some cases. These interactions play a crucial role in determining the physical and chemical properties of the compound and its derivatives (Vaz et al., 2005)).

Chemical Reactions and Properties

4-(2-Thienyl)benzaldehyde participates in various chemical reactions, forming complexes with metals and acting as a precursor for synthesizing heterocyclic compounds. For instance, its thiosemicarbazone derivatives have shown to form complexes with palladium, which are active in catalyzing C–C and C–N coupling reactions, indicating its utility in facilitating organic transformations (Dutta et al., 2012)).

Scientific Research Applications

Synthetic Chemistry

Benzaldehydes, including thienyl derivatives, are pivotal in synthetic organic chemistry, serving as versatile building blocks. They facilitate the synthesis of labeled compounds, essential for tracing chemical reactions and studying mechanism pathways. For instance, efficient synthesis of 2H & 13C labeled benzaldehydes via regio-selective formylation showcases the utility of benzaldehydes in creating isotopically labeled molecules, enhancing our understanding of complex chemical interactions (Boga, Alhassan, & Hesk, 2014). Such methodologies are fundamental for research in pharmaceuticals, agrochemicals, and natural product synthesis.

Material Science

In material science, benzaldehydes are employed in synthesizing functional materials. Research on aluminum and zinc quinolates with styryl substituents illustrates the potential of benzaldehydes in developing materials with specific optical properties. These compounds exhibit enhanced thermal stability and emit blue-green light, which is red-shifted relative to reference complexes, demonstrating their application in the field of photoluminescence and potentially in OLED technology (Barberis & Mikroyannidis, 2006).

Catalysis

Benzaldehydes play a crucial role in catalysis, particularly in the selective oxidation of alcohols to aldehydes, a reaction of significant industrial importance. The development of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde illustrates the contribution of benzaldehydes to advancements in catalyst design. Enhanced acidity of the catalyst leads to increased conversion rates without affecting selectivity, highlighting the efficiency of such systems in producing key intermediates for the cosmetic, food, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012). Additionally, NiFe2O4 nanoparticles have been used as an efficient and reusable catalyst for this transformation, showcasing the integration of nanotechnology in catalytic processes (Iraqui, Kashyap, & Rashid, 2020).

Safety And Hazards

4-(2-Thienyl)benzaldehyde is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water and get medical attention .

properties

IUPAC Name

4-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECDQUOWFRTJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353042
Record name 4-(2-thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thienyl)benzaldehyde

CAS RN

107834-03-7
Record name 4-(2-thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(thiophen-2-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred degassed solution of 4-bromobenzaldehyde (371 mg, 2.00 mmol) and thiophene-2-boronic acid (287 mg, 2.24 mmol) in DME/THF (5 mL, 4:1) were added a 2 M Na2CO3 solution (3.0 mL) and Pd(PPh3)4 (110 mg, 0.095 mmol). The reaction mixture was flushed with argon and maintained under argon while being heated at 85° C. over 2 days. The mixture was then cooled and diluted with EtOAc (35 mL) and water (30 mL). The aqueous layer was washed with EtOAc (2×10 mL) and the combined organic extracts dried (Na2SO4), filtered and concentrated. Purification of the resultant oil by column chromatography on silica gel (Hexanes/EtOAc, 4:1) afforded the title compound (293 mg, 78%) as a yellow solid. 1H NMR (CDCl3) δ 7.14 (dd, 1H, J=5.1, 3.6 Hz), 7.40 (dd, 1H, J=5.1, 0.9 Hz), 7.46 (dd, 1H, J=3.6, 0.9 Hz), 7.76 (d, 2H, J=8.4 Hz), 7.88 (d, 2H, J=8.4 Hz), 10.00 (s, 1H).
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
287 mg
Type
reactant
Reaction Step One
Name
DME THF
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
catalyst
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

3.7 g (20 mmol) of 4-bromobenzaldehyde, 9.5 ml (120 mmol) of thiophene, 2.94 g (30 mmol) of potassium acetate and 1.16 g (1 mmol) of tetrakis(triphenylphosphine)-palladium (Fluka, Buchs, Switzerland) in 50 ml of dimethylacetamide are placed in a pressure reactor and stirred at 150° C. under nitrogen for 16 hours. The reaction mixture is concentrated by evaporation; the residue is taken up in water and extracted three times with methylene chloride. After removal of the solvent, the residue is chromatographed on silica gel (hexanelethyl acetate 4:1). The title compound is obtained in the form of a yellow solid. TLC: Rf=0.36 (hexane/ethyl acetate 4:1). HPLC20-100: tRet=15.26. 1H-NMR (CD3OD; 200 MHz): 9.98/s (1H); 7.93 and 7.85/each d, J=9.5 (2×2H); 7.60/d, J=2.5 (1H); (1H); 7.17/d×d, J=2.5 and 5 (1H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.